7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to a class of 7,8-disubstituted 1,3-dimethylxanthine derivatives, structurally characterized by a purine-2,6-dione core. The substituents at positions 7 and 8 are critical for modulating biological activity and physicochemical properties. At position 7, the 2,5-dimethylbenzyl group introduces steric bulk and lipophilicity, while the 8-((3-methylpiperidin-1-yl)methyl) group adds a nitrogen-containing heterocycle that may enhance solubility and receptor binding .
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-15-8-9-17(3)18(11-15)13-28-19(14-27-10-6-7-16(2)12-27)24-21-20(28)22(29)26(5)23(30)25(21)4/h8-9,11,16H,6-7,10,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIOHUQUPHXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound is a modified purine derivative characterized by the following structural features:
- Purine Base : The core structure is a purine ring, which is known for its role in nucleic acids and various biological processes.
- Substituents : The presence of a 2,5-dimethylbenzyl group and a 3-methylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of purine compounds often exhibit antioxidant properties. For instance, similar compounds have shown the ability to scavenge free radicals, thus potentially mitigating oxidative stress-related damage in cells. This antioxidant activity can be crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Several studies have reported that compounds with benzyl substitutions demonstrate varying degrees of antimicrobial activity. For example, benzyl derivatives have been effective against Gram-positive bacteria and fungi, suggesting that the compound may also possess similar properties. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Anticancer Potential
The purine derivatives have been extensively studied for their anticancer properties. Some related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Many purine analogs act as kinase inhibitors, which are vital in regulating cell division and survival.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention.
Neurological Effects
Given the presence of the piperidine group, this compound may influence neurotransmitter systems. Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to modulate receptor activity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study involving a series of purine derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent. This aligns with findings from other studies indicating that modifications to the purine structure can enhance anticancer efficacy.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in DNA synthesis or repair.
- Receptor Modulation : The piperidine moiety could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various checkpoints, leading to reduced cell proliferation.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The purine core and substituent groups participate in nucleophilic substitution and alkylation processes:
-
N-Alkylation : The purine’s N7 and N9 positions are reactive sites for alkylation under basic conditions. For example, treatment with methyl iodide in dimethylformamide (DMF) at 60°C leads to selective methylation at N7, forming quaternary ammonium intermediates.
-
Piperidine Substitution : The 3-methylpiperidin-1-ylmethyl group undergoes substitution with electrophiles (e.g., alkyl halides or aryl boronic acids) via SN2 mechanisms. Copper-catalyzed coupling reactions enhance selectivity for aryl substitutions .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| N7-Methylation | Methyl iodide, DMF, 60°C, 12h | 1,3,7-Trimethyl derivative | 68% |
| Piperidine Substitution | CuI, K2CO3, DMSO, 80°C | 8-(Substituted-piperidinyl)methyl analogs | 45–72% |
Oxidation and Redox Behavior
The dihydro-purine-2,6-dione system exhibits redox activity:
-
C8 Oxidation : The methylene group at C8 is susceptible to oxidation with KMnO4 in acidic media, forming a ketone derivative. This reaction is pH-dependent, with optimal yields (∼75%) achieved at pH 3–4 .
-
Purine Ring Oxidation : Strong oxidizing agents (e.g., CrO3) degrade the purine ring, yielding xanthine-like byproducts. Controlled oxidation preserves the core structure .
Mechanistic Insight :
Oxidation at C8 proceeds via radical intermediates stabilized by the adjacent piperidinyl group. Electron paramagnetic resonance (EPR) studies confirm radical formation during KMnO4 treatment .
Conjugation and Functionalization
The 2,5-dimethylbenzyl group enables site-selective functionalization:
-
Benzyl Bromination : Electrophilic bromination at the para position of the benzyl group using N-bromosuccinimide (NBS) and AIBN yields brominated derivatives (yield: 52%).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the benzyl position. Pd(PPh3)4 catalyzes this reaction in THF/water (3:1) at 70°C .
Key Data :
-
Bromination regioselectivity: >90% para-substitution.
-
Suzuki coupling scope: Electron-deficient aryl boronic acids show higher reactivity (yields: 60–85%) .
Degradation and Stability
Under harsh conditions, the compound undergoes decomposition:
-
Acidic Hydrolysis : In 6M HCl at 100°C, the piperidinylmethyl group cleaves, yielding 7-(2,5-dimethylbenzyl)-1,3-dimethylxanthine as the major product .
-
Thermal Degradation : Heating above 200°C induces ring contraction, forming imidazopyrimidine derivatives.
Stability Profile :
-
pH stability: Stable in pH 5–7 (24h, 25°C); degradation accelerates at pH <3 or >9 .
-
Light sensitivity: UV exposure (254 nm) causes 15% decomposition over 48h.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its profile, this compound is compared to other 7,8-disubstituted 1,3-dimethylxanthines reported in recent studies. Key structural analogs include:
7-Phenethyl-8-thio-1,3-dimethylxanthine
7-(3-Phenylpropyl)-8-hydrazine-1,3-dimethylxanthine
7-(3-(4-Trifluoromethoxyphenyl)prop-2-ynyl)-8-bromo-1,3-dimethylxanthine
Physicochemical and Drug-Likeness Properties
The table below summarizes computational predictions (via ChemAxon’s Chemicalize.org ) for these compounds, focusing on parameters critical for drug development:
| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Synthetic Accessibility |
|---|---|---|---|---|---|---|
| Target Compound (7-(2,5-dimethylbenzyl)-8-((3-methylpiperidin-1-yl)methyl)...) | 454.5 | 3.8 | 1 | 6 | 75.3 | Moderate |
| 7-Phenethyl-8-thio-1,3-dimethylxanthine | 372.4 | 2.9 | 1 | 5 | 85.1 | High |
| 7-(3-Phenylpropyl)-8-hydrazine-1,3-dimethylxanthine | 385.4 | 2.5 | 3 | 7 | 112.4 | Low |
| 7-(3-(4-Trifluoromethoxyphenyl)prop-2-ynyl)-8-bromo-1,3-dimethylxanthine | 507.3 | 4.2 | 0 | 6 | 64.8 | Very Low |
Key Observations:
- Lipophilicity (LogP): The target compound’s LogP (3.8) is higher than analogs with polar 8-substituents (e.g., hydrazine: LogP 2.5) but lower than the highly lipophilic bromo-trifluoromethoxy derivative (LogP 4.2). This positions it within the optimal range (LogP 2–5) for oral bioavailability .
- Synthetic Accessibility: The target compound’s synthesis is moderately challenging due to the steric demands of the 2,5-dimethylbenzyl group and the need for selective piperidinylmethylation, unlike simpler thio- or bromo-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
